REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([NH2:16])[CH2:8][CH2:9][CH:10]2[CH2:15][CH2:14]O[CH2:12][CH2:11]2)[CH:2]=1.C(O)C.C([O-])([O-])=O.[K+].[K+].[Na+].[Cl-:27]>Br>[ClH:27].[ClH:27].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]2[CH2:8][CH2:9][CH:10]3[CH2:15][CH2:14][N:16]2[CH2:12][CH2:11]3)[CH:2]=1 |f:2.3.4,5.6,8.9.10|
|
Name
|
1-(3-pyridyl)-3-(4-oxanyl)propylamine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(CCC1CCOCC1)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated in a pressure tube at 100°–120° C. for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the contents transferred to a 250 mL round bottom flask
|
Type
|
CUSTOM
|
Details
|
Removal of the volatiles
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
afforded a light yellow solid
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 h
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celite plug, which
|
Type
|
WASH
|
Details
|
was then washed with ethanol (25 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (4×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to give a dark brown oil
|
Type
|
DISTILLATION
|
Details
|
Short path distillation (120°–122° C., 2 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N1=CC(=CC=C1)C1N2CCC(CC1)CC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([NH2:16])[CH2:8][CH2:9][CH:10]2[CH2:15][CH2:14]O[CH2:12][CH2:11]2)[CH:2]=1.C(O)C.C([O-])([O-])=O.[K+].[K+].[Na+].[Cl-:27]>Br>[ClH:27].[ClH:27].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]2[CH2:8][CH2:9][CH:10]3[CH2:15][CH2:14][N:16]2[CH2:12][CH2:11]3)[CH:2]=1 |f:2.3.4,5.6,8.9.10|
|
Name
|
1-(3-pyridyl)-3-(4-oxanyl)propylamine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(CCC1CCOCC1)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated in a pressure tube at 100°–120° C. for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the contents transferred to a 250 mL round bottom flask
|
Type
|
CUSTOM
|
Details
|
Removal of the volatiles
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
afforded a light yellow solid
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 h
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celite plug, which
|
Type
|
WASH
|
Details
|
was then washed with ethanol (25 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (4×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to give a dark brown oil
|
Type
|
DISTILLATION
|
Details
|
Short path distillation (120°–122° C., 2 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N1=CC(=CC=C1)C1N2CCC(CC1)CC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |